[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
Description
The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone features a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The thiazole is linked via a methanone bridge to a piperazine ring bearing a 2-pyrimidinyl substituent. This structure combines aromatic, heterocyclic, and piperazine moieties, which are common in bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-13-16(27-17(23-13)14-3-5-15(20)6-4-14)18(26)24-9-11-25(12-10-24)19-21-7-2-8-22-19/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIGGGXAQVTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The piperazine moiety is then attached, and finally, the pyrimidine ring is incorporated. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reaction time. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Methanones with Varying Aryl/Thiazole Substituents
a. [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone ()
- Structural Differences : The pyridyl group replaces the pyrimidinyl group on the piperazine ring, and the thiazole bears a 2-chlorophenyl substituent instead of 4-fluorophenyl.
- Implications : Chlorine’s higher electronegativity may alter binding affinity compared to fluorine, while pyridyl vs. pyrimidinyl could influence solubility and hydrogen-bonding interactions .
b. {2-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone ()
- Structural Differences : A triazole ring replaces the pyrimidinyl group, and the piperazine is substituted with 4-fluorophenyl.
- Implications : The triazole’s planar structure may enhance π-π stacking, but the absence of pyrimidinyl could reduce interaction with pyrimidine-binding receptors .
c. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
- Structural Differences : A thiophene ring replaces the thiazole, and the piperazine is substituted with 4-(trifluoromethyl)phenyl.
Thiazole-Containing Compounds with Varied Linkers
a. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, )
- Structural Differences: An acetamide linker replaces the methanone bridge, and a benzodiazolyl-triazole group is present.
- The benzodiazolyl group could introduce additional hydrogen-bonding sites .
b. N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide ()
Compounds with Pyrimidinyl Piperazine Moieties
a. Ipsapirone ()
- Structure: Contains a [4-(2-pyrimidinyl)piperazino] group linked to a benzisothiazol-3(2H)-one-1,1-dioxide core.
- Implications: Ipsapirone is a known 5-HT1A receptor agonist. The target compound’s thiazole core may confer distinct selectivity compared to ipsapirone’s benzisothiazole .
b. (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]methanone ()
- Structural Differences: The thiazole ring is replaced by an aminophenyl group.
- Implications: The amino group could enhance solubility but reduce metabolic stability compared to the fluorophenyl-thiazole motif .
Physicochemical Properties
Key Research Findings and Implications
- Structural Flexibility : Piperazine and thiazole modifications significantly impact bioactivity. For example, ipsapirone’s 5-HT1A agonism suggests the target compound may share neurological targets .
- Substituent Effects : Fluorophenyl groups enhance metabolic stability compared to chlorophenyl or methoxyphenyl analogs .
- Synthetic Challenges : Low yields in analogs (e.g., 5% in ) underscore the need for optimized coupling strategies for piperazine-thiazole systems .
Biological Activity
The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16FNO5S
- Molecular Weight : 421.5 g/mol
- IUPAC Name : 2-[4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]sulfonylacetic acid
The structure of the compound includes a thiazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. For instance, it has been shown to exhibit significant inhibitory effects against various viruses, including:
- HIV : The compound demonstrated an effective inhibition of HIV replication in vitro with an IC50 value of approximately 0.35 μM .
- Influenza Virus : It showed promising results against influenza strains, indicating its potential as an antiviral agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it can inhibit cell proliferation in several cancer cell lines:
- Mechanism of Action : It appears to act by inhibiting cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells .
- Cell Lines Tested : Notable efficacy was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 0.5 to 1.5 μM.
Study 1: Antiviral Efficacy
In a controlled study focusing on the antiviral activity against HIV, the compound was administered to C8166 cells heavily infected with HIV-1. The results indicated a marked reduction in viral load, supporting the hypothesis that the thiazole-based structure contributes to its antiviral efficacy .
Study 2: Anticancer Activity
A separate study assessed the anticancer effects of the compound on various tumor cell lines. The results demonstrated that at concentrations of 1–10 μM, there was a significant decrease in cell viability across multiple cancer types. This suggests that the compound may serve as a lead for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
